molecular formula C18H22ClFN2O B13517767 N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride

N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride

Cat. No.: B13517767
M. Wt: 336.8 g/mol
InChI Key: CDNSSRXJCGCHMA-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a fluoro group and a carboxamide moiety, as well as a cyclohexyl ring with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the fluoro group through electrophilic aromatic substitution. The carboxamide moiety is then introduced via an amide coupling reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group on the cyclohexyl ring can be oxidized to form a nitro group.

    Reduction: The carboxamide moiety can be reduced to form an amine.

    Substitution: The fluoro group on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminocyclohexyl)-6-chloro-N-methylnaphthalene-1-carboxamide hydrochloride
  • N-(4-aminocyclohexyl)-6-bromo-N-methylnaphthalene-1-carboxamide hydrochloride
  • N-(4-aminocyclohexyl)-6-iodo-N-methylnaphthalene-1-carboxamide hydrochloride

Uniqueness

N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide hydrochloride is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22ClFN2O

Molecular Weight

336.8 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-6-fluoro-N-methylnaphthalene-1-carboxamide;hydrochloride

InChI

InChI=1S/C18H21FN2O.ClH/c1-21(15-8-6-14(20)7-9-15)18(22)17-4-2-3-12-11-13(19)5-10-16(12)17;/h2-5,10-11,14-15H,6-9,20H2,1H3;1H

InChI Key

CDNSSRXJCGCHMA-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC(CC1)N)C(=O)C2=CC=CC3=C2C=CC(=C3)F.Cl

Origin of Product

United States

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